molecular formula C17H16N2O3S B2791746 N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946228-19-9

N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2791746
CAS No.: 946228-19-9
M. Wt: 328.39
InChI Key: WVMSHJQMBKSNKK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946284-55-5) is a synthetic organic compound with the molecular formula C16H14N2O3S. It is of significant interest in medicinal chemistry and drug discovery research, particularly due to its hybrid structure incorporating two privileged pharmacophores: an isoxazole and a thiophene ring. The isoxazole ring is a well-known scaffold in medicinal chemistry, noted for its low cytotoxicity and broad-spectrum biological activities, including potent anticancer properties . Concurrently, the thiophene moiety is a sulfur-containing heterocycle ranked among the top heterocycles in U.S. FDA-approved drugs; its inclusion in a molecule can enhance lipophilicity, improve bioavailability, and strengthen target binding through additional electronic interactions . Recent, cutting-edge research highlights the specific therapeutic potential of the 5-(thiophen-2-yl)isoxazole core structure. Studies published in 2025 demonstrate that compounds built on this framework exhibit promising and selective anti-breast cancer activity, specifically against ERα-positive MCF-7 cell lines . These derivatives function by inhibiting the Estrogen Receptor alpha (ERα), a critical nuclear hormone receptor that drives the proliferation of approximately 70-75% of all breast cancers . The mechanism is believed to involve key hydrophobic interactions within the receptor's ligand-binding domain, where the aromatic systems of the core structure play a vital role. This compound is presented for research applications only, including use as a standard in analytical studies, a key intermediate in the synthesis of novel bioactive molecules, and a candidate for profiling in high-throughput screening campaigns against various biological targets. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-5-6-14(21-2)13(8-11)18-17(20)10-12-9-15(22-19-12)16-4-3-7-23-16/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMSHJQMBKSNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole intermediate.

    Attachment of the Methoxy-Methylphenyl Group: The final step involves the acylation of the isoxazole-thiophene intermediate with 2-methoxy-5-methylphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline or an isoxazolidine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel (Ni) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylphenyl derivatives.

    Reduction: Formation of isoxazoline or isoxazolidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules in terms of synthesis, physicochemical properties, and functional group interactions. Below is a detailed analysis based on evidence-derived analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Acetamide + Isoxazole-Thiophene 2-Methoxy-5-methylphenyl N/A N/A N/A N/A
N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (8) Thienopyrimidine + Thiazolidinone Thiophen-2-yl, 2,3-dimethoxyphenyl 60 280–282 IR: NH (3320 cm⁻¹), C=O (1710 cm⁻¹)
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Acetamide + Thiadiazole 2-Methoxyphenoxy, methylthio 72 135–136 NMR: Aromatic H (δ 6.8–7.2 ppm), CH₃S (δ 2.5 ppm)
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (54) Triazole + Sulfonyl-acetamide Ethoxy, 2-fluorophenyl, phenylsulfonyl 86.6 204–206 MS: Molecular ion peak at m/z 488
L-1 (Triazole-based inhibitor) Triazole + Thiophen-2-yl + Sulphanyl 2-Chloro-4-sulphamoylphenyl N/A N/A Docking: Binds HIV-1 RT allosteric cavity

Key Observations

Structural Analogies: The target compound shares a thiophene-isoxazole core with Compound 8 (), which also incorporates a thiophen-2-yl group and exhibits anti-breast cancer activity. The presence of electron-donating groups (e.g., methoxy in the target vs. dimethoxy in Compound 8) may enhance solubility but reduce metabolic stability . Compound 5k () features a methoxyphenoxy-acetamide motif similar to the target’s 2-methoxy-5-methylphenyl group. Its lower melting point (135–136°C) compared to thiazolidinone derivatives (e.g., 280°C for Compound 8) suggests weaker intermolecular forces due to fewer hydrogen-bonding sites .

Synthetic Yields :

  • Thiophene-containing analogs like Compound 8 and 5k show moderate yields (60–75%), while triazole derivatives (e.g., Compound 54 ) achieve higher yields (86.6%) due to optimized coupling reactions . The target compound’s synthesis would likely require similar strategies, such as Ullmann coupling or nucleophilic substitution.

Spectroscopic Trends :

  • IR spectra for acetamide-thiophene hybrids (e.g., Compound 8 ) consistently show NH (3300–3320 cm⁻¹) and C=O (1700–1710 cm⁻¹) stretches, which would align with the target compound’s expected spectral profile .
  • In Compound 5k , ¹H-NMR signals for methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) provide a benchmark for verifying the target’s substituents .

Biological Relevance: The triazole-based L-1 () demonstrates potent non-nucleoside reverse transcriptase inhibition (NNRTI) via thiophene and sulphanyl-acetamide interactions. This suggests that the target compound’s thiophene-isoxazole core could similarly engage in π-π stacking or hydrogen bonding with biological targets .

Functional Group Impact

  • Thiophene vs. Thiadiazole : Thiophene’s aromaticity may enhance binding to hydrophobic enzyme pockets compared to thiadiazole’s polar nitrogen atoms .
  • Methoxy Substituents : Electron-donating methoxy groups (as in the target and 5k ) improve solubility but may reduce metabolic stability compared to halogenated analogs (e.g., Compound 54 ’s 2-fluorophenyl group) .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy and methyl-substituted phenyl ring, a thiophene ring, and an isoxazole moiety. The combination of these functional groups suggests a variety of possible interactions with biological targets.

The molecular formula of this compound is C15H16N2O2S. It features:

  • Methoxy group : Enhances lipophilicity and may influence receptor binding.
  • Isoxazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Thiophene ring : Contributes to the compound's electronic properties and potential reactivity.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymes crucial for bacterial survival.
  • Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
  • Anticancer Properties : Potential mechanisms include apoptosis induction in cancer cells and inhibition of tumor growth through various signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using the agar dilution method, revealing effective inhibition at specific concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(2-methoxy...)P. aeruginosa64 µg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using the MTT assay on human cell lines such as HEK293. Results indicated varying degrees of cytotoxicity depending on concentration:

Concentration (µg/mL)% Cell Viability
580%
1065%
2045%

These results suggest that higher concentrations lead to increased cytotoxicity, indicating potential for use in cancer therapy.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on lung adenocarcinoma cells. The compound demonstrated selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
    • Findings : The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Inflammation Model : In an experimental model of inflammation, this compound was tested for its ability to reduce edema in mice. Results showed a significant reduction in paw swelling compared to control groups, suggesting anti-inflammatory properties.

Q & A

Q. What are the established synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Isoxazole Ring Formation : Cycloaddition between nitrile oxides and dipolarophiles (e.g., thiophene derivatives) under reflux conditions .
  • Acetamide Coupling : Amidation using chloroacetyl chloride or activated esters with N-(2-methoxy-5-methylphenyl)amine. Solvent choice (DMF, toluene) and base (K₂CO₃, triethylamine) critically influence yields .
  • Optimization Tips :
    • Use TLC to monitor reaction progress .
    • Adjust stoichiometry (1.5:1 molar ratio of chloroacetylated intermediates to isoxazole precursors) to minimize side products .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8 ppm, thiophene protons at δ 6.9–7.5 ppm) .
  • IR : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3044 cm⁻¹ (aromatic C-H) validate acetamide and aromatic moieties .
  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., m/z 430.2 [M+1] for analogs) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins).
  • Methodology :
    • Standardize protocols (e.g., uniform cell lines, incubation times) .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
    • Validate target engagement via CRISPR knockouts or siRNA silencing .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Structural Modifications :
    • Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) .
    • Introduce methyl groups at the ortho position of the phenyl ring to block oxidative metabolism .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable LogP (2–3) and low CYP450 inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to optimize isoxazole-thiophene interactions?

  • Key Modifications :
    • Vary thiophene substituents (e.g., 3-bromo vs. 4-fluoro) to probe electronic effects .
    • Replace isoxazole with oxadiazole or triazole cores to assess ring flexibility .
  • Assay Design :
    • Parallel synthesis of 10–15 analogs with systematic substituent changes.
    • Corrogate activity data (e.g., IC₅₀, solubility) using multivariate analysis .

Q. What analytical methods are critical for detecting degradation products under stressed conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) .
  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation peaks. High-resolution MS identifies fragments (e.g., loss of acetamide group at m/z 215) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Reference
Synthesis Optimization TLC monitoring, stoichiometric adjustmentReaction time: 5–7 h; Yield: 60–85%
SAR Studies Parallel synthesis, multivariate analysisLogP: 2–3; IC₅₀: <10 μM
Degradation Analysis HPLC-MS, forced degradationColumn: C18; Gradient: 10–90% ACN in 20 min

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